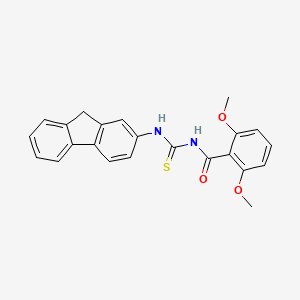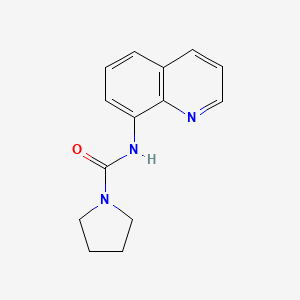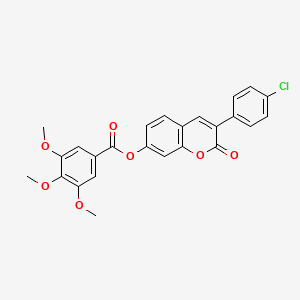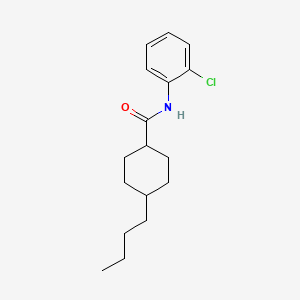![molecular formula C18H29NO3S B4552397 [(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B4552397.png)
[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine
Vue d'ensemble
Description
[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine is an organic compound with the molecular formula C18H29NO3S and a molecular weight of 339.4928 . This compound is characterized by its unique structure, which includes a sulfonyl group attached to a cycloheptylamine moiety, and a propoxyphenyl group with dimethyl substitutions.
Méthodes De Préparation
The synthesis of [(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:
Formation of the Propoxyphenyl Intermediate: This step involves the alkylation of 2,5-dimethylphenol with propyl bromide in the presence of a base to form 2,5-dimethyl-4-propoxyphenol.
Sulfonylation: The intermediate 2,5-dimethyl-4-propoxyphenol is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form the sulfonylated intermediate.
Cycloheptylamine Coupling: Finally, the sulfonylated intermediate is coupled with cycloheptylamine under appropriate conditions to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine has various scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological tool.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of [(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cycloheptylamine moiety may also interact with receptors or ion channels, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine can be compared with other sulfonyl-containing compounds, such as:
[(4-Methylphenyl)sulfonyl]cycloheptylamine: Similar structure but with a methyl group instead of the propoxy group.
[(2,5-Dimethylphenyl)sulfonyl]cycloheptylamine: Lacks the propoxy group, leading to different chemical properties and reactivity.
[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine: Contains a cyclohexylamine moiety instead of cycloheptylamine, affecting its biological activity and interactions.
Propriétés
IUPAC Name |
N-cycloheptyl-2,5-dimethyl-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-4-11-22-17-12-15(3)18(13-14(17)2)23(20,21)19-16-9-7-5-6-8-10-16/h12-13,16,19H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJXEIWJFBCMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CCCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-N-(2-methoxyphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4552316.png)
![[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone](/img/structure/B4552324.png)
![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4552332.png)
![N-{4-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4552337.png)



![N-(2-fluoro-5-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4552364.png)

![[5-({5-[3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4552375.png)
![2,2'-[2-butene-1,4-diylbis(thio)]bis-1H-benzimidazole](/img/structure/B4552377.png)
![(2E)-3-[(4-methoxybenzyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B4552378.png)
![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4552387.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)urea](/img/structure/B4552395.png)
